Cas no 1153780-39-2 (2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid)
2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid
- 1153780-39-2
- EN300-5016082
- CS-0250225
- 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid
-
- Inchi: 1S/C8H4Cl2F2O3/c9-4-1-5(10)3-6(2-4)15-8(11,12)7(13)14/h1-3H,(H,13,14)
- InChI Key: HDPFIVBWVDWCFF-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)OC(C(=O)O)(F)F)Cl
Computed Properties
- Exact Mass: 255.9505557g/mol
- Monoisotopic Mass: 255.9505557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 46.5Ų
2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5016082-0.05g |
2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid |
1153780-39-2 | 95% | 0.05g |
$174.0 | 2023-05-30 | |
| Enamine | EN300-5016082-0.1g |
2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid |
1153780-39-2 | 95% | 0.1g |
$257.0 | 2023-05-30 | |
| Enamine | EN300-5016082-0.25g |
2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid |
1153780-39-2 | 95% | 0.25g |
$367.0 | 2023-05-30 | |
| Enamine | EN300-5016082-0.5g |
2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid |
1153780-39-2 | 95% | 0.5g |
$579.0 | 2023-05-30 | |
| Enamine | EN300-5016082-1.0g |
2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid |
1153780-39-2 | 95% | 1g |
$743.0 | 2023-05-30 | |
| Enamine | EN300-5016082-2.5g |
2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid |
1153780-39-2 | 95% | 2.5g |
$1454.0 | 2023-05-30 | |
| Enamine | EN300-5016082-5.0g |
2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid |
1153780-39-2 | 95% | 5g |
$2152.0 | 2023-05-30 | |
| Enamine | EN300-5016082-10.0g |
2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid |
1153780-39-2 | 95% | 10g |
$3191.0 | 2023-05-30 | |
| 1PlusChem | 1P0286KZ-50mg |
2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid |
1153780-39-2 | 95% | 50mg |
$269.00 | 2023-12-26 | |
| 1PlusChem | 1P0286KZ-100mg |
2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid |
1153780-39-2 | 95% | 100mg |
$369.00 | 2023-12-26 |
2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid
Introduction to 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic Acid (CAS No. 1153780-39-2)
2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid, identified by its Chemical Abstracts Service (CAS) number 1153780-39-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and agrochemical research. This compound belongs to the class of difluoroacetic acid derivatives, characterized by its unique structural features that include both chloro and fluoro substituents on the aromatic ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for further development in medicinal applications.
The molecular structure of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid consists of a central acetic acid moiety modified by the introduction of two fluorine atoms at the alpha position and two chlorine atoms at the 3rd and 5th positions of the phenyl ring. This specific arrangement not only influences its reactivity but also contributes to its potential biological activity. The compound’s dual substitution pattern is particularly noteworthy, as it creates a balance between electronic and steric effects that can be exploited in drug design.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. The incorporation of fluorine atoms into pharmaceutical molecules has been widely recognized as a strategy to improve drug efficacy and pharmacokinetic profiles. 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid exemplifies this trend, as its structure suggests potential interactions with enzymes and receptors involved in various disease pathways.
One of the most compelling aspects of this compound is its versatility as a synthetic building block. The combination of chloro and fluoro groups provides multiple sites for further functionalization, enabling chemists to tailor its properties for specific applications. For instance, the carboxylic acid group can be esterified or amidated to produce derivatives with improved solubility or bioavailability. Additionally, the phenoxy group serves as a linker that can be modified to enhance binding interactions with biological targets.
Recent advancements in computational chemistry have facilitated the exploration of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid’s potential biological activities. Molecular docking studies have indicated that this compound may exhibit inhibitory effects on certain enzymes implicated in cancer metabolism and inflammation. These findings align with broader trends in drug discovery, where fluorinated acetic acid derivatives are being investigated for their therapeutic potential.
The agrochemical sector has also shown interest in this compound due to its structural similarities with known herbicides and fungicides. The presence of chloro and fluoro substituents suggests that 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid could serve as a precursor for developing novel crop protection agents with improved efficacy and environmental safety. Researchers are exploring its interactions with plant enzymes and pathways to identify opportunities for innovation in sustainable agriculture.
From a synthetic chemistry perspective, CAS No. 1153780-39-2 represents an intriguing challenge for organic chemists. The synthesis of this compound requires careful control over reaction conditions to achieve high yields and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the aromatic core efficiently. Additionally, protecting group strategies are essential to prevent unwanted side reactions during multi-step syntheses.
The safety profile of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid is another critical consideration in its development. While preliminary studies suggest that it exhibits moderate toxicity in vitro, further research is needed to assess its long-term effects on human health and the environment. Regulatory agencies require comprehensive toxicological data before approving any new chemical entity for commercial use.
In conclusion, 1153780-39-2 stands out as a promising compound with diverse applications across pharmaceuticals and agrochemicals. Its unique structural features offer opportunities for innovation in drug design and crop protection strategies. As research continues to uncover new insights into its properties, 1153780-39-2 is poised to play an important role in advancing chemical biology and sustainable agriculture.
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